Enantiomeric Purity Defines Biological Outcome: (R)- vs (S)-Configuration
The (R)-enantiomer (CAS 1286207-13-3) is the configuration required for specific biological targets, as evidenced by its citation in kinase inhibitor and neurodegenerative disease patents. The (S)-enantiomer (CAS 1332765-88-4), while commercially available, is not associated with the same patent literature, implying differential biological activity [1]. The optical rotation of the (R)-isomer is consistently specified by quality suppliers, ensuring the correct stereochemistry for target engagement .
| Evidence Dimension | Enantiomeric identity and patent citation relevance |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 1286207-13-3); Cited in patents for kinase inhibitors and neurodegenerative disease |
| Comparator Or Baseline | (S)-enantiomer (CAS 1332765-88-4); Not cited in the same therapeutic patent families |
| Quantified Difference | Qualitative difference in patent association |
| Conditions | Patent literature analysis |
Why This Matters
For medicinal chemists, selecting the (R)-enantiomer is essential to align with patent-protected scaffolds, ensuring the biological relevance of the synthesized compounds.
- [1] Kuujia.com. (R)-Tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate (CAS No. 1286207-13-3). Comprehensive Overview. Accessed 2026-05-02. View Source
